

potential off-target effects of Tat-NR2B9c TFA

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Compound of Interest

Compound Name: *Tat-NR2B9c TFA*

Cat. No.: *B15610717*

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Technical Support Center: Tat-NR2B9c TFA

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **Tat-NR2B9c TFA**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Tat-NR2B9c TFA**?

Tat-NR2B9c is a neuroprotective peptide that functions by disrupting the interaction between the postsynaptic density-95 (PSD-95) protein and the NMDA receptor subunit NR2B.^{[1][2][3][4][5]} This interaction is crucial for downstream signaling pathways that lead to excitotoxicity and neuronal damage, particularly in the context of ischemic events like stroke.^{[3][6]} The peptide consists of two key components: the Tat protein transduction domain, which facilitates its entry into cells, and a nine-amino-acid sequence (NR2B9c) derived from the C-terminus of the NR2B subunit, which competitively inhibits the PDZ domain of PSD-95.^{[1][7][8]}

Q2: Are there any known off-target effects of Tat-NR2B9c?

Yes, while Tat-NR2B9c is designed to be specific for the PSD-95/NR2B interaction, it has been shown to interact with other proteins containing PDZ domains. A screening study revealed that at a concentration of 10 μ M, Tat-NR2B9c could bind to 44 different PDZ domains.^[1] However, the affinity for these off-target interactions is generally lower than for its primary target, the second PDZ domain of PSD-95.^{[1][2][4][5]} It's important to note that the Tat peptide itself may

have non-specific effects, although studies suggest the neuroprotective effect of Tat-NR2B9c is specifically mediated by the NR2B9c sequence.[8][9]

Q3: What is the significance of the trifluoroacetate (TFA) salt form?

Trifluoroacetic acid (TFA) is often used as a counterion in the purification of synthetic peptides. It is important to consider its potential biological effects. However, studies have shown that TFA and its salts generally exhibit low to moderate toxicity.[10][11][12][13][14] The concentrations of TFA present in typical experimental setups with purified Tat-NR2B9c are generally considered too low to pose a significant risk to human health or the environment.[10][11][13]

Q4: How can I experimentally assess the potential off-target effects of my **Tat-NR2B9c TFA** sample?

Several experimental approaches can be used to identify and validate potential off-target effects. These can be broadly categorized into unbiased proteome-wide screening methods and targeted validation approaches. A detailed guide to these methodologies is provided in the "Troubleshooting Guides & Experimental Protocols" section below.

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the off-target effects of **Tat-NR2B9c TFA**.

Guide 1: Proteome-Wide Off-Target Identification

Issue: My preliminary cellular assays with **Tat-NR2B9c TFA** show an unexpected phenotype that cannot be explained by its known on-target activity. I suspect off-target effects.

Solution: Employ unbiased, proteome-wide screening methods to identify novel protein interactors of Tat-NR2B9c.

Key Experiments & Protocols:

- Affinity Chromatography followed by Mass Spectrometry (AC-MS)
 - Principle: This method involves immobilizing Tat-NR2B9c on a solid support (e.g., agarose beads) to "pull down" interacting proteins from a cell lysate. The bound proteins are then

identified by mass spectrometry.

- Detailed Protocol:

1. Peptide Immobilization:

- Synthesize or procure a version of Tat-NR2B9c with a linker and a reactive group (e.g., N-terminal biotin or a cysteine for coupling to iodoacetyl-activated beads).
- Couple the peptide to activated agarose or magnetic beads according to the manufacturer's protocol.

2. Cell Lysate Preparation:

- Culture relevant cells (e.g., primary neurons or a neuronal cell line) and lyse them in a non-denaturing buffer to preserve protein-protein interactions.
- Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Pulldown:

- Incubate the immobilized Tat-NR2B9c beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
- Include a negative control with beads coupled to a scrambled peptide sequence.

4. Washing:

- Wash the beads extensively with lysis buffer to remove non-specific binders.

5. Elution and Sample Preparation:

- Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
- Separate the eluted proteins by SDS-PAGE and perform an in-gel tryptic digest.

6. Mass Spectrometry:

- Analyze the digested peptides by LC-MS/MS to identify the proteins.

- Compare the identified proteins from the Tat-NR2B9c pulldown with the scrambled peptide control to identify specific interactors.
- Cellular Thermal Shift Assay (CETSA)
 - Principle: CETSA is a powerful technique to assess target engagement in intact cells. The binding of a ligand (like Tat-NR2B9c) can stabilize its target protein, leading to an increase in its melting temperature. This can be monitored on a proteome-wide scale using mass spectrometry (Thermal Proteome Profiling - TPP).
 - Detailed Protocol:
 1. Cell Treatment:
 - Treat intact cells with **Tat-NR2B9c TFA** or a vehicle control.
 2. Thermal Challenge:
 - Aliquot the treated cells and heat them to a range of different temperatures.
 3. Lysis and Protein Solubilization:
 - Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
 4. Sample Preparation for MS:
 - Prepare the soluble protein fractions for mass spectrometry analysis (e.g., tryptic digestion and TMT labeling for multiplexed quantification).
 5. Mass Spectrometry and Data Analysis:
 - Analyze the samples by LC-MS/MS.
 - Plot the abundance of each protein as a function of temperature for both the treated and control samples to generate melting curves.

- Proteins that show a significant shift in their melting curve in the presence of Tat-NR2B9c are potential targets.

Quantitative Data Summary:

Method	Tat-NR2B9c Concentration	Potential Off-Targets Identified	Reference
PDZ Domain Array	10 μ M	44 PDZ domain-containing proteins	[1]

Guide 2: Targeted Validation of Potential Off-Target Interactions

Issue: Proteome-wide screening has identified a list of potential off-target interactors. I need to validate these findings.

Solution: Use targeted biochemical and cellular assays to confirm the interaction between Tat-NR2B9c and the candidate off-target protein.

Key Experiments & Protocols:

- Co-immunoprecipitation (Co-IP)
 - Principle: Co-IP is used to confirm protein-protein interactions in a cellular context. An antibody against a "bait" protein is used to pull down the bait and any associated "prey" proteins.
 - Detailed Protocol:

1. Cell Culture and Lysis:

- Use cells that endogenously express both the candidate off-target protein and are treated with Tat-NR2B9c. Alternatively, co-express tagged versions of the candidate protein and a fusion protein of a known interactor to test for disruption by Tat-NR2B9c.

- Lyse the cells in a non-denaturing buffer.

2. Immunoprecipitation:

- Incubate the cell lysate with an antibody specific to the candidate off-target protein.
- Add protein A/G beads to capture the antibody-protein complexes.

3. Washing and Elution:

- Wash the beads to remove non-specific binders.
- Elute the protein complexes from the beads.

4. Western Blot Analysis:

- Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the known interactor to see if its binding is disrupted by Tat-NR2B9c.

- Kinome Scanning

- Principle: If the off-target is a kinase, in vitro kinase profiling assays can determine if Tat-NR2B9c directly inhibits its activity.
- Detailed Protocol:

1. Assay Setup:

- Utilize a commercial kinome screening service (e.g., KINOMEScan™) that tests the binding of the peptide against a large panel of kinases.

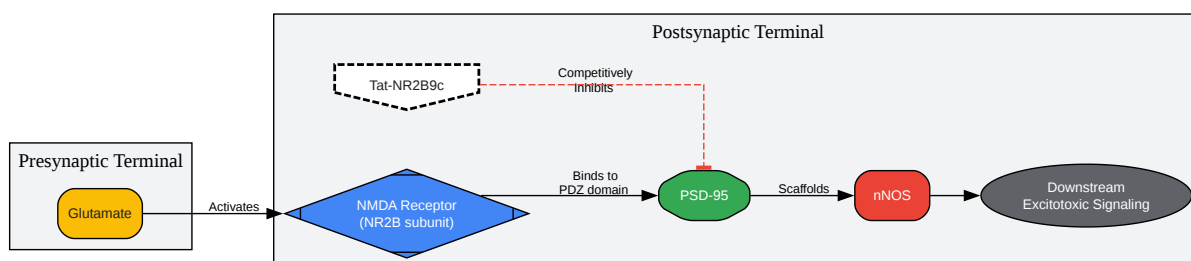
2. Data Analysis:

- The service will provide data on the binding affinity or inhibitory activity of Tat-NR2B9c against each kinase in the panel.

Quantitative Data Summary of On-Target and Known Off-Target Interactions:

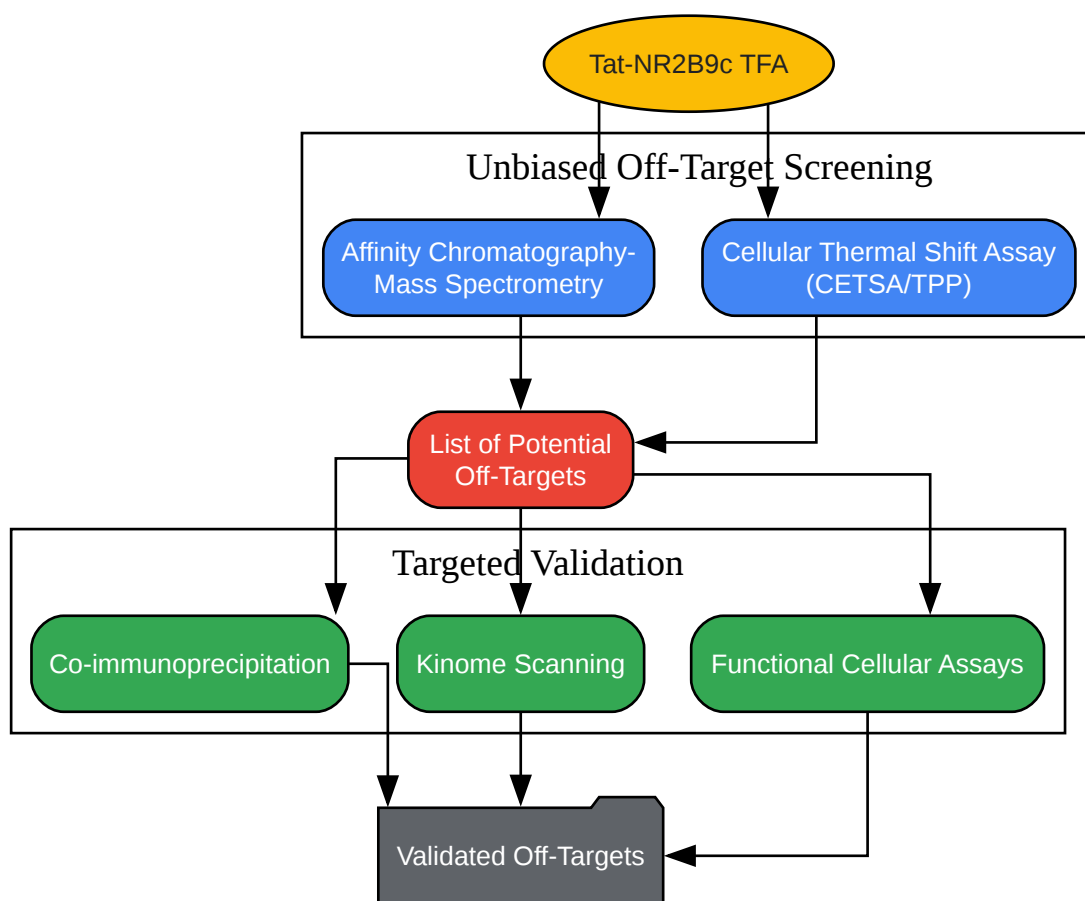
Target	Tat-NR2B9c Affinity/Inhibitory Concentration	Method	Reference
PSD-95 PDZ2 domain	EC50: ~7 nM	ELISA	[1]
PSD-95/NR2A interaction	IC50: ~1-10 μ M	ELISA	[1]
PSD-95/NR2B interaction	IC50: ~1-10 μ M	ELISA	[1]
PSD-95/NR2C interaction	IC50: ~1-10 μ M	ELISA	[1]
PSD-95/nNOS interaction	IC50: 200 nM	ELISA	[1]
Various PDZ domains	Significant binding at 10 μ M	PDZ domain interaction assay	[1]

Visualizations



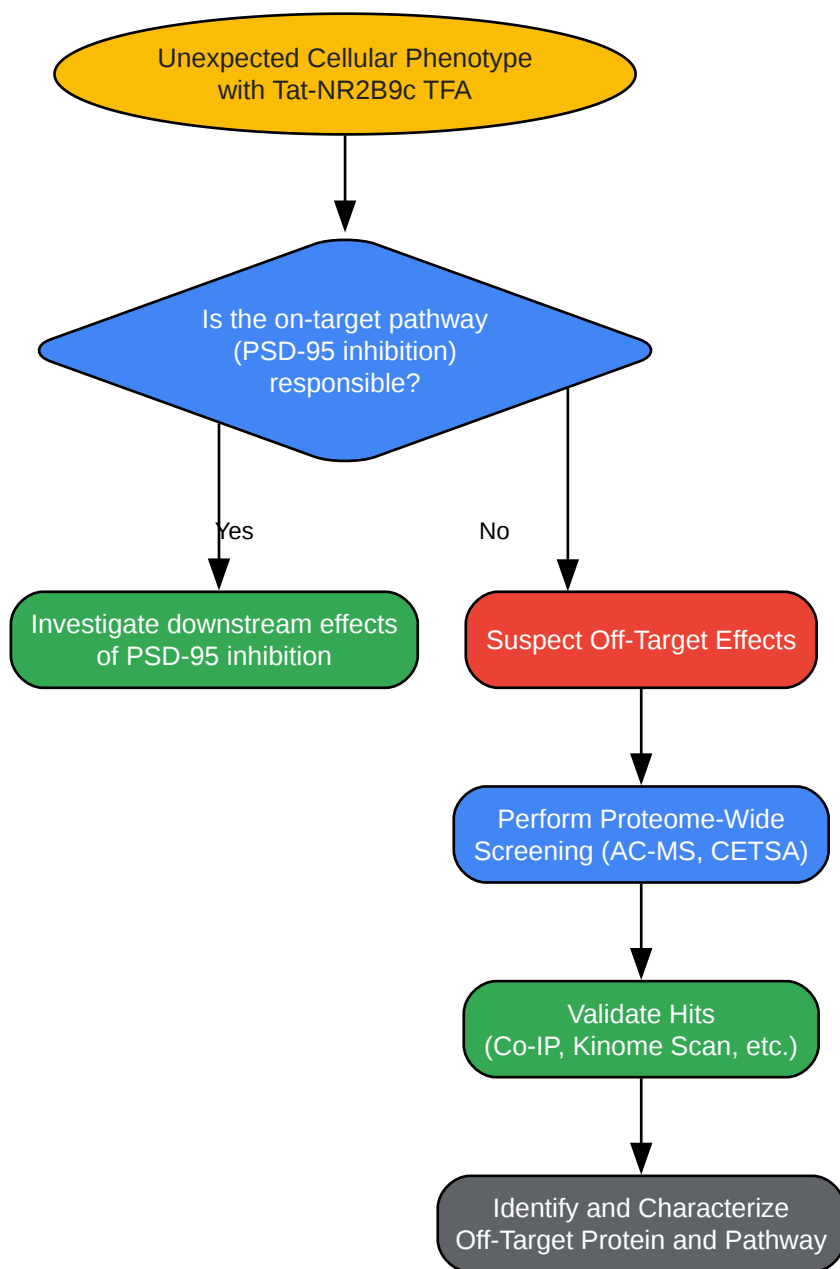
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Caption: On-target mechanism of Tat-NR2B9c.



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Caption: Workflow for off-target identification.



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Caption: Troubleshooting unexpected results.

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